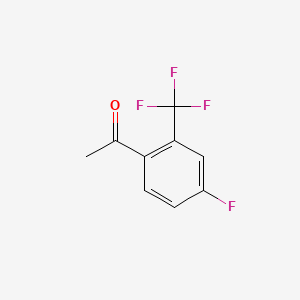

4'-Fluoro-2'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCCAINPZLAKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372120 | |

| Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-21-1 | |

| Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Fluoro-2'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Fluoro-2'-(trifluoromethyl)acetophenone chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 4'-Fluoro-2'-(trifluoromethyl)acetophenone , a critical fluorinated building block in medicinal chemistry.

CAS: 208173-21-1 | Formula: C₉H₆F₄O | MW: 206.14 g/mol [1][2][3][4][5][6]

Executive Summary & Medicinal Utility

In the landscape of modern drug discovery, This compound serves as a high-value scaffold for "scaffold decoration."[1][4] Its utility is derived from the strategic placement of fluorine substituents:

-

Metabolic Stability: The 4'-fluorine atom blocks the para-position from cytochrome P450-mediated oxidation, a common metabolic clearance pathway for aromatic rings.[1][4]

-

Lipophilicity Modulation: The 2'-trifluoromethyl (-CF₃) group significantly increases lipophilicity (

value), enhancing membrane permeability while introducing steric bulk that can lock bioactive conformations.[1][4] -

SNAr Reactivity: The electronic synergy between the electron-withdrawing acetyl group (para) and the -CF₃ group (meta) activates the 4'-fluorine towards Nucleophilic Aromatic Substitution (SₙAr), allowing this molecule to function as a "electrophilic hub" for coupling with amines or alkoxides.[1][4]

Physicochemical Profile

The following data represents the core physical constants required for process development and analytical characterization.

| Property | Value | Context for Handling |

| Appearance | Colorless to light yellow liquid | Visual purity check; yellowing indicates oxidation.[1][4] |

| Boiling Point | 212°C (at 760 mmHg) | High-boiling; requires vacuum distillation for purification.[4] |

| Density | 1.299 g/cm³ | Denser than water; forms the bottom layer in aqueous extractions.[4] |

| Refractive Index | Key metric for assessing purity inline.[4] | |

| Flash Point | 79°C | Class IIIA Combustible Liquid.[4] Handle away from open flames. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Immiscible with water; requires organic co-solvents.[4] |

Synthetic Methodology

While Friedel-Crafts acylation of 3-fluorobenzotrifluoride is theoretically possible, the deactivating nature of the -CF₃ group often leads to poor yields and regioselectivity issues.[1][4] The Grignard Addition Protocol is the preferred method for research-grade synthesis due to its high regiocontrol.[4]

Protocol: Grignard-Mediated Acylation

Reaction Class: Nucleophilic Acyl Substitution via Organometallic Intermediate.[1][4]

Reagents

-

Substrate: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 equiv)[1][4]

-

Reagent: Magnesium turnings (1.1 equiv), iodine (catalytic crystal)[1][4]

-

Electrophile: Acetyl Chloride (1.2 equiv) or Acetic Anhydride[1][4]

Step-by-Step Workflow

-

Activation: Flame-dry a 3-neck round bottom flask under nitrogen. Add Mg turnings and a crystal of iodine.

-

Initiation: Add 10% of the aryl bromide solution in THF. Heat gently until the iodine color fades (Grignard initiation).

-

Formation: Dropwise add the remaining aryl bromide at a rate that maintains a gentle reflux. Stir for 1 hour post-addition to ensure formation of (4-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide .

-

Acylation: Cool the solution to 0°C. Add Acetyl Chloride dropwise (exothermic). Note: Use of CuCl (1 mol%) catalyst can prevent over-addition to the tertiary alcohol.[1][4]

-

Quench: Pour reaction mixture into ice-cold 1M HCl to hydrolyze the magnesium salts.

-

Isolation: Extract with Diethyl Ether (

). Wash organics with sat.[4] NaHCO₃ and Brine.[4] Dry over MgSO₄.[4] -

Purification: Vacuum distillation (approx. 85-90°C at 10 mmHg) yields the target ketone.[4]

Visualization: Synthesis Pathway

Figure 1: Grignard-mediated synthesis route ensuring regioselective installation of the acetyl group.[1][4]

Reactivity & Scaffold Transformations

The chemical behavior of this compound is defined by two distinct electrophilic sites: the carbonyl carbon and the C-4 aromatic carbon .[1][4]

A. Carbonyl Modifications

The ketone is sterically crowded by the ortho-CF₃ group but remains reactive toward small nucleophiles.[4]

-

Reduction: NaBH₄ in MeOH yields 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol .[1][4]

-

Condensation: Reaction with hydroxylamine yields oximes; reaction with hydrazines yields hydrazones (precursors to indoles or pyrazoles).[4]

B. Nucleophilic Aromatic Substitution (SₙAr)

This is the most critical reaction for medicinal chemists.[4]

-

Mechanism: The acetyl group (para) and CF₃ group (meta) withdraw electron density, lowering the LUMO energy of the ring.[4]

-

Leaving Group: The 4-Fluorine is an excellent leaving group due to the Meisenheimer complex stabilization.[4]

-

Application: Displacement with cyclic amines (e.g., piperazine, morpholine) creates bi-aryl ether or aniline analogs common in CNS drugs.[4]

Visualization: Reactivity Map

Figure 2: Divergent synthetic pathways.[1][4] Note the SₙAr pathway utilizing the labile 4-Fluoro motif.[1][4]

Handling & Safety (SDS Summary)

Signal Word: WARNING This compound is a halogenated aromatic ketone and should be treated as a potent irritant.[4]

| Hazard Class | H-Code | Statement | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[1][4][5] | Do not eat/drink in lab.[4] Wash hands post-handling.[4][7][8][9][10] |

| Skin Irritation | H315 | Causes skin irritation.[4][7][8][10] | Wear nitrile gloves (minimum 0.11mm thickness).[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][7][8][9][10] | Use chemical safety goggles.[4] Eye wash station must be nearby.[4][8] |

| STOT-SE | H335 | May cause respiratory irritation.[1][4][7][10] | Mandatory: Handle only inside a fume hood.[4] |

Spill Protocol: Absorb with inert material (vermiculite/sand).[4][7] Do not use combustible materials (sawdust).[4] Dispose of as halogenated organic waste.[4]

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[4] [Link][1][4]

-

Oakwood Chemical. Safety Data Sheet: this compound.[1][4][Link][1][4]

Sources

- 1. prepchem.com [prepchem.com]

- 2. This compound CAS#: 208173-21-1 [m.chemicalbook.com]

- 3. 208173-21-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 208173-21-1 | Benchchem [benchchem.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fr [fishersci.fr]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

4'-Fluoro-2'-(trifluoromethyl)acetophenone CAS 208173-21-1

An In-depth Technical Guide to 4'-Fluoro-2'-(trifluoromethyl)acetophenone (CAS 208173-21-1)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.

Introduction: A Strategically Functionalized Ketone

This compound, identified by CAS Number 208173-21-1, is an aromatic ketone distinguished by the presence of two critical fluorine-containing substituents on its phenyl ring: a fluorine atom at the para-position (4') and a trifluoromethyl group at the ortho-position (2') relative to the acetyl group. Its molecular formula is C₉H₆F₄O, and it has a molar mass of 206.14 g/mol .

The strategic placement of these groups makes this compound a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, and the fluorine atom profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are often leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, improving properties like binding affinity, bioavailability, and resistance to metabolic degradation.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. Understanding these properties is crucial for its appropriate handling, storage, and application in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 208173-21-1 | |

| Molecular Formula | C₉H₆F₄O | |

| Molar Mass | 206.14 g/mol | |

| Appearance | Colorless to light yellow liquid or crystalline solid | |

| IUPAC Name | 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | |

| Boiling Point | 212 °C | |

| Density | 1.299 g/cm³ | |

| Flash Point | 79 °C | |

| Storage Temperature | 2-8 °C |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, we can predict the key features based on its structure and data from closely related analogs like 2'-(trifluoromethyl)acetophenone and 4'-(trifluoromethyl)acetophenone.

Expected ¹H NMR (in CDCl₃):

-

Methyl Protons (-CH₃): A singlet peak is expected around δ 2.6 ppm.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit complex splitting patterns (multiplets) in the aromatic region (δ 7.3-7.8 ppm) due to coupling with each other and with the fluorine atom.

Expected ¹³C NMR (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 195-200 ppm.

-

Methyl Carbon (-CH₃): A signal is expected in the upfield region, around δ 25-30 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet is expected around δ 120-130 ppm due to coupling with the three fluorine atoms.

-

Aromatic Carbons: Multiple signals will appear in the δ 115-140 ppm range. The carbons directly bonded to fluorine will show characteristic splitting (large ¹J-CF coupling).

Expected Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 206.

-

Key Fragment: A prominent peak at m/z = 191, corresponding to the loss of the methyl group ([M-15]⁺). Another significant fragment at m/z = 163 would correspond to the loss of the acetyl group ([M-43]⁺).

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A highly plausible and effective route involves a Grignard reaction.

Grignard Reaction Pathway

This method involves the reaction of a Grignard reagent, prepared from a corresponding aryl halide, with an acetylating agent. The causality here is the powerful nucleophilic character of the Grignard reagent attacking the electrophilic carbonyl carbon of the acetylating agent.

Caption: Grignard synthesis workflow for the target compound.

Detailed Experimental Protocol: Grignard Synthesis

This protocol is a self-validating system; successful initiation of the Grignard formation is the critical control point, indicated by heat evolution and the disappearance of magnesium.

Materials:

-

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or THF

-

Acetyl chloride

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

Step-by-Step Methodology:

-

Apparatus Setup & Inert Atmosphere:

-

Assemble the oven-dried three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all joints are properly sealed.

-

Flame-dry the entire apparatus under a flow of inert gas (N₂ or Ar) to remove all traces of atmospheric moisture. This is critical as Grignard reagents react readily with water.

-

Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

-

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 equivalents) and a single crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.

-

Add a small portion of anhydrous diethyl ether, just enough to cover the magnesium.

-

Dissolve 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount (approx. 10%) of the aryl bromide solution to the magnesium suspension.

-

The reaction should initiate, evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the solution turning cloudy. If it doesn't start, gently warm the flask or add another small iodine crystal.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Exothermic control is key to preventing side reactions.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the Grignard solution in an ice bath to 0 °C.

-

Dissolve acetyl chloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the acetyl chloride solution dropwise to the cooled, stirring Grignard reagent. This addition is highly exothermic and must be controlled to prevent side reactions.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and cautiously quench the reaction by adding cold 1 M HCl solution dropwise. This protonates the intermediate alkoxide to form the desired ketone and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether to recover any dissolved product.

-

Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or flash column chromatography to yield the pure this compound.

-

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its utility as a versatile synthetic intermediate. The ketone functional group serves as a handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

-

Building Block for Heterocycles: It is a precursor for various heterocyclic compounds, such as pyridazinones and oxadiazoles, which are common scaffolds in medicinal chemistry.

-

Carbonyl Group Transformations: The carbonyl group can undergo reduction using agents like sodium borohydride (NaBH₄) to form the corresponding secondary alcohol. It can also participate in reactions like the Wittig reaction to form alkenes or reductive amination to form amines.

-

Enolate Chemistry: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in reactions like aldol condensations or alkylations, allowing for the formation of new carbon-carbon bonds.

Caption: Key synthetic transformations of the title compound.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Aquatic Hazard, Chronic | H412 | Harmful to aquatic life with long lasting effects |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended between 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents and reducing agents.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct route to incorporating fluorine's beneficial properties into complex molecules. Its well-defined reactivity, centered around the ketone functional group, allows for predictable and versatile synthetic transformations. For medicinal chemists and drug development scientists, this compound represents a valuable tool for accessing novel chemical space and optimizing the properties of next-generation therapeutics and agrochemicals.

References

-

ChemBK. (2024, April 10). 4-fluoro-2-(trifluoromethyl)acetophenone. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737535, this compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

The Fluorine Effect in Medicinal Chemistry: From Physicochemical Basis to Late-Stage Functionalization

Topic: Biological Activity of Fluorinated Organic Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorine is often described as the "magic bullet" of medicinal chemistry. Despite its virtual absence in natural biological metabolites, approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This guide dissects the "Fluorine Effect" —the specific physicochemical alterations that occur when hydrogen or hydroxyl groups are replaced by fluorine. It moves beyond basic properties to explore the causal mechanisms of metabolic stability, binding affinity modulation, and the practical execution of late-stage fluorination in complex scaffolds.

The Physicochemical Basis of Biological Activity

The biological utility of fluorine stems from its unique position in the periodic table. It combines the highest electronegativity with a small Van der Waals radius, allowing it to mimic hydrogen sterically while drastically altering the electronic environment.

Key Parameters Table

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |

| Van der Waals Radius | 1.20 Å | 1.47 Å | 1.52 Å | Bioisosterism: F is a steric mimic of H and OH, allowing it to fit into tight binding pockets without steric clash. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | Electronic Modulation: Strong inductive effect ( |

| C-X Bond Length | 1.09 Å | 1.35 Å | 1.43 Å | Stability: The C-F bond is the strongest single bond to carbon ( |

| Lipophilicity ( | 0.00 | 0.14 | - | Permeability: Aromatic fluorination increases lipophilicity (LogP), enhancing membrane permeability. |

The "Polar Hydrophobicity" Paradox

While fluorine is highly electronegative (polar), the C-F bond is not highly polarizable. The tight hold on electrons means the fluorine surface does not engage in strong London dispersion forces. This results in polar hydrophobicity : fluorinated compounds can be lipophilic (aiding membrane crossing) while simultaneously resisting solvation in lipids compared to hydrocarbon chains.

Mechanistic Impacts on Biological Activity

Metabolic Stability: The C-F Shield

The most common application of fluorine is to block oxidative metabolism. Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds (e.g., benzylic, allylic, or para-positions on aromatic rings).

-

Mechanism: Replacing a labile C-H with C-F raises the bond dissociation energy (BDE) from ~98 kcal/mol to ~116 kcal/mol.

-

Electronic Deactivation: The strong electron-withdrawing nature of fluorine deactivates the entire aromatic ring towards electrophilic attack by the high-valent Iron-Oxo species in the CYP active site.

Figure 1: Mechanism of CYP450 metabolic blocking by fluorine substitution.

pKa Modulation and Bioavailability

Fluorine's inductive effect (

-

Basic Amines: Placing a fluorine

or -

Case Example: In the development of Ciprofloxacin , the fluorine atom modulates the pKa of the quinolone core, optimizing cell penetration while maintaining DNA gyrase inhibition.

Conformational Control (The Gauche Effect)

In 1,2-difluoroethane or

-

Application: This effect is used to "lock" flexible chains into a bioactive conformation, reducing the entropic penalty of binding to a receptor.

Strategic Applications: Case Studies

Ezetimibe (Zetia) - Metabolic Blocking

-

Challenge: Rapid oxidation of the phenyl ring led to poor half-life.

-

Solution: Introduction of two fluorine atoms at the para-positions of the phenyl rings.

-

Outcome: The fluorines blocked the primary sites of CYP-mediated hydroxylation. Additionally, the electron-withdrawing effect increased the polarity of the hydroxyl group, enhancing potency against the cholesterol transport protein.

Voxilaprevir - Beta-Difluorination

-

Challenge: The vinylcyclopropane moiety in early HCV protease inhibitors was metabolically unstable.

-

Solution: Replacement of the vinyl group with a difluoromethyl group.

-

Mechanism: The

group acted as a bioisostere for the vinyl group (similar size/shape) but eliminated the reactive alkene, significantly improving metabolic stability and oral exposure.

Experimental Protocols

Protocol: Microsomal Metabolic Stability Assay

A self-validating system to quantify the "Fluorine Effect" on half-life.

Objective: Determine the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Compound (10 mM DMSO stock).

-

Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Procedure:

-

Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min to pellet proteins.

-

Analysis: Analyze supernatant via LC-MS/MS. Plot

vs. time. -

Calculation:

Validation Criteria: Positive control (e.g., Testosterone) must show high clearance; Negative control (e.g., Warfarin) must show stability (

Protocol: Late-Stage Silver-Catalyzed Fluorination

Synthesizing complex fluorinated scaffolds from aryl stannanes.

Context: Traditional fluorination (Balz-Schiemann) is too harsh for complex drug scaffolds. This protocol (adapted from Ritter et al.) allows late-stage introduction of

Reaction Scheme:

Materials:

-

Substrate: Aryl stannane precursor (1.0 equiv).

-

Reagent: F-TEDA-PF6 (Selectfluor derivative) (1.2 equiv).

-

Catalyst: Silver Triflate (AgOTf) (0.1 equiv).

-

Solvent: Acetone (dried over molecular sieves).

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Argon atmosphere, charge a flame-dried reaction vial with AgOTf (10 mol%) and F-TEDA-PF6 (1.2 equiv).

-

Addition: Dissolve the Aryl Stannane (0.2 mmol) in dry acetone (2.0 mL). Add this solution to the reaction vial containing the silver catalyst and fluorinating reagent.

-

Reaction: Seal the vial and stir at 23°C for 20 minutes. (Note: Reaction is often rapid; monitoring by TLC is difficult due to oxidative nature, use LC-MS).

-

Quenching: Dilute the mixture with Et2O (10 mL) and filter through a short pad of Celite to remove silver salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel).

Why this works: The silver catalyst facilitates a redox cycle where it oxidizes the stannane, allowing a reductive elimination of the Ag-F species to form the C-F bond, a pathway inaccessible to standard nucleophilic substitution on aromatics.

Decision Framework for Fluorine Incorporation

Use this logic flow to determine when and where to introduce fluorine in your lead optimization campaign.

Figure 2: Strategic decision tree for fluorine incorporation in drug discovery.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Tang, P., Furuya, T., & Ritter, T. (2011). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society.[1][2] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

4'-Fluoro-2'-(trifluoromethyl)acetophenone molecular weight

An In-depth Technical Guide to 4'-Fluoro-2'-(trifluoromethyl)acetophenone: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a specialized fluorinated ketone that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of both a fluorine atom and a trifluoromethyl (CF₃) group on the acetophenone scaffold imparts unique electronic properties, significantly influencing the molecule's reactivity and the physiological characteristics of its derivatives. The CF₃ group, a powerful electron-withdrawing moiety and bioisostere for various functional groups, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Similarly, the fluorine atom contributes to altered acidity, basicity, and improved pharmacokinetic profiles.[4]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthetic routes, key chemical reactions, and significant applications of this compound. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile chemical intermediate.

Core Physicochemical and Structural Identity

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and research. The compound is a colorless to light yellow liquid under standard conditions.[5][6] Its key identifiers and physical properties are summarized below.

Chemical Identity

The systematic IUPAC name for this compound is 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone.[7][8] This nomenclature precisely describes the acetyl group attached to a phenyl ring substituted with a fluorine atom at the para-position (position 4) and a trifluoromethyl group at the ortho-position (position 2).[7]

| Identifier | Value | Source |

| Molecular Weight | 206.14 g/mol | [5][6][7][8] |

| Molecular Formula | C₉H₆F₄O | [5][7][8] |

| CAS Number | 208173-21-1 | [5][7][8] |

| IUPAC Name | 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | [7][8] |

| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | [7][8] |

| InChI Key | WBCCAINPZLAKRN-UHFFFAOYSA-N | [7][8] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow Liquid | [5][6] |

| Boiling Point | 212 °C | [5] |

| Density | 1.299 g/cm³ | [5] |

| Refractive Index | 1.4475 | [5] |

| Flash Point | 79 °C | [5] |

| Storage Temperature | 2-8 °C | [5] |

Synthesis and Chemical Reactivity

The synthesis and subsequent reactions of this compound are central to its utility. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents significantly influences the reactivity of both the aromatic ring and the carbonyl group.

Plausible Synthetic Pathway: Grignard Reaction

A common and effective method for synthesizing fluorinated acetophenones involves the reaction of a Grignard reagent with an acetylating agent.[7] This pathway offers a reliable route using readily available starting materials. The proposed mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the acetylating agent.[7]

Caption: Grignard synthesis workflow for the target compound.

Objective: To synthesize this compound from 1-bromo-4-fluoro-2-(trifluoromethyl)benzene.

Materials:

-

1-bromo-4-fluoro-2-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetyl chloride

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask along with a small crystal of iodine.

-

Add a solution of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction.

-

Once initiated, the reaction is exothermic. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acetylation Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of acetyl chloride in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Key Reactivity: Carbonyl Reduction

The ketone functional group is a versatile handle for further chemical modification. A primary transformation is its reduction to the corresponding secondary alcohol, 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol. This reaction is readily achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7] The process involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[7]

Caption: Reaction pathway for the reduction of the carbonyl group.

Objective: To reduce this compound to its corresponding secondary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol, which can be further purified if necessary.

Applications in Research and Development

The unique combination of fluoro and trifluoromethyl groups makes this acetophenone derivative a highly sought-after intermediate in several industrial and research sectors.

Medicinal Chemistry and Drug Design

Fluorinated organic compounds are integral to modern drug discovery.[2] The incorporation of fluorine and CF₃ groups can dramatically improve a molecule's pharmacological profile.[1][3]

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, increasing the in vivo half-life of drug molecules.[1]

-

Increased Bioavailability: The lipophilic nature of the CF₃ group can improve a drug's ability to cross cell membranes.[1]

-

Improved Binding Affinity: The electron-withdrawing properties of the substituents can modulate the pKa of nearby functional groups and enhance interactions with biological targets.[1][3]

This compound serves as a key intermediate for a range of potential therapeutics, including anti-inflammatory, antiviral, and central nervous system (CNS) agents.[1]

Agrochemical Synthesis

In agriculture, fluorinated compounds are crucial for developing potent and effective herbicides and pesticides.[1] The structural motifs derived from this compound can lead to active ingredients with high efficacy and environmental persistence.[1] For instance, related structures are fundamental to the synthesis of important commercial fungicides like Revysol and Trifloxystrobin, highlighting the industrial relevance of this chemical class.[9][10] It is also a precursor for pyridazinones, phenyl ketones, and other heterocyclic compounds with potential bioactivity.[5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS), the compound presents specific hazards.

| GHS Information | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H302: Harmful if swallowed.H412: Harmful to aquatic life with long lasting effects. | [8] |

| Precautionary Statements | P264, P270, P273, P301+P317, P330, P501 | [8] |

Handling Guidelines:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Conclusion

This compound stands out as a valuable and versatile intermediate in synthetic chemistry. Its unique electronic and steric properties, conferred by the strategic fluorination, provide a powerful tool for designing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic accessibility, and reactivity, as detailed in this guide, enables researchers to fully leverage its potential in developing innovative chemical entities with enhanced performance and biological activity.

References

-

MySkinRecipes. 4'-Fluoro-3'-(trifluoromethyl)acetophenone. Retrieved from [Link]

-

ResearchGate. (PDF) 4′-Fluoro-2′-hydroxyacetophenone. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

PubChem. This compound | C9H6F4O | CID 2737535. Retrieved from [Link]

- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

- Google Patents. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. 4'-Fluoro-3'-(trifluoromethyl)acetophenone [myskinrecipes.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound CAS#: 208173-21-1 [m.chemicalbook.com]

- 6. 2'-FLUORO-4'-(TRIFLUOROMETHYL)ACETOPHENONE | 122023-29-4 [chemicalbook.com]

- 7. This compound | 208173-21-1 | Benchchem [benchchem.com]

- 8. This compound | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 10. CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents [patents.google.com]

Technical Guide: Solubility Profile and Solvent Selection for 4'-Fluoro-2'-(trifluoromethyl)acetophenone

[1]

CAS: 208173-21-1 | Formula: C₉H₆F₄O | MW: 206.14 g/mol [1][2][3][4]

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 4'-Fluoro-2'-(trifluoromethyl)acetophenone , a critical fluorinated building block used in the synthesis of pharmaceutical intermediates (e.g., pyridazinones, CCR5 antagonists).[1]

Effective solvent selection for this compound is governed by its moderate lipophilicity (LogP ~2.6 ) and the strong electron-withdrawing nature of the ortho-trifluoromethyl and para-fluoro substituents.[1] This guide synthesizes physicochemical data with practical solvent screening protocols to optimize reaction yields and purification processes.

Physicochemical Foundation

Understanding the solubility of this compound requires analyzing its electronic and steric profile.[1] The molecule features a polarized carbonyl group flanked by a hydrophobic trifluoromethyl group and a fluoro-substituted aromatic ring.[1]

| Property | Value | Implication for Solubility |

| LogP (Octanol/Water) | ~2.6 | Moderately lipophilic.[1] Prefers organic solvents over aqueous media.[1] |

| Boiling Point | 212°C | Low volatility; suitable for high-temperature reactions in high-boiling solvents (e.g., DMSO, Toluene).[1] |

| H-Bond Acceptors | 4 (F atoms + Carbonyl O) | Good solubility in protic solvents (Alcohols) via Hydrogen bonding.[1] |

| H-Bond Donors | 0 | Aprotic nature; cannot self-associate via H-bonds (no aggregation).[1] |

| Electronic Effect | Strong EWG (-CF₃, -F) | Increases carbonyl electrophilicity; enhances solubility in polar aprotic solvents.[1] |

Solubility Landscape

The solubility profile of this compound is categorized by solvent class. Note: Quantitative values are estimates based on structural analogs and calculated partition coefficients.

A. Polar Aprotic Solvents (Excellent Solubility)

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), DMF, DMSO.[1]

-

Mechanism: Dipole-dipole interactions.[1] The highly polarized carbonyl and C-F bonds interact strongly with the dipoles of these solvents.[1]

-

Application:

B. Polar Protic Solvents (Good Solubility)

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).[1]

-

Mechanism: Hydrogen bonding.[1] The solvent's hydroxyl group donates a hydrogen bond to the ketone's carbonyl oxygen and the fluorine atoms.[1]

-

Application: Primary media for reduction reactions (e.g., using Sodium Borohydride) to synthesize 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol.[1][4]

C. Non-Polar & Aromatic Solvents (Moderate to Good)

Solvents: Toluene, Chlorobenzene, Diethyl Ether.[1]

-

Mechanism:

- -

Limitation: Solubility decreases significantly in aliphatic hydrocarbons (Hexane, Pentane, Heptane) due to the compound's polarity.[1]

-

Application: Toluene is often used for azeotropic removal of water or in biphasic systems.[1]

D. Aqueous Media (Poor Solubility)

Solvents: Water, Aqueous Buffers.[1]

Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility limit for a specific process (e.g., crystallization), use this self-validating protocol.

Objective: Determine the saturation solubility (

-

Preparation: Add excess this compound (solid/liquid) to 5 mL of the target solvent in a glass vial. The mixture must remain heterogeneous (visible undissolved droplets or solid).[1]

-

Equilibration: Seal the vial and agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

-

Sedimentation: Allow the mixture to stand for 4 hours to let undissolved phases separate.

-

Sampling: Carefully withdraw the supernatant using a syringe filter (0.45 µm PTFE) to remove undissolved material.[1]

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area against a standard calibration curve.[1]

-

Workflow Visualization

Figure 1: Standardized workflow for determining saturation solubility limits.

Application-Specific Solvent Selection

The choice of solvent dictates reaction kinetics and safety.[1]

| Reaction Type | Recommended Solvent | Rationale |

| Reduction (NaBH₄) | Methanol / Ethanol | Protic solvents stabilize the borohydride intermediate; high solubility ensures homogeneous reaction.[1] |

| Nucleophilic Substitution | DMF / DMSO / NMP | High dielectric constant dissociates nucleophiles; high boiling point allows thermal activation.[1] |

| Grignard / Lithiation | THF / Diethyl Ether | Aprotic, ether-based solvents coordinate with Mg/Li species; compound is highly soluble.[1] |

| Crystallization | Hexane/EtOAc (Mix) | The compound is soluble in EtOAc but poor in Hexane.[1] Adding Hexane to a concentrated EtOAc solution induces precipitation.[1] |

Decision Tree for Process Chemistry

Figure 2: Solvent selection logic based on reaction mechanism requirements.[1]

Safety & Handling

-

Hazard Class: Acute Tox. 4 (Oral), Aquatic Chronic 3.[1]

-

Solvent Compatibility: Avoid mixing with strong oxidizers.[1] When using DMSO, be aware of the potential for thermal runaway at high temperatures (>100°C) if basic catalysts are present.[1]

-

Waste Disposal: Fluorinated organics must not be incinerated in standard units due to HF formation; use specialized halogenated waste streams.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737535, this compound.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one (CAS 208173-21-1).[1] Retrieved from [Link][1][4]

-

Li, Z., et al. (2020). Biocatalytic Reduction of Fluorinated Acetophenones: Solvent Engineering for Solubility Enhancement.[1] ResearchGate.[1][5] Retrieved from [Link]

A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 4'-Fluoro-2'-(trifluoromethyl)acetophenone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4'-Fluoro-2'-(trifluoromethyl)acetophenone is a critical building block in the synthesis of pharmaceuticals and advanced materials, largely due to the unique electronic properties conferred by its fluorine-containing substituents.[1] However, the functionalization of its aromatic ring via electrophilic aromatic substitution (EAS) presents a significant synthetic challenge. The molecule's benzene ring is substituted with three distinct functional groups—acetyl, trifluoromethyl, and fluoro—each exerting a unique and powerful influence on the ring's reactivity and the regiochemical outcome of the substitution. This guide provides an in-depth analysis of these competing electronic effects to predict the most probable sites of electrophilic attack. We will dissect the inductive and resonance contributions of each substituent, offer a consensus on the resulting regioselectivity, and provide practical, field-proven insights into performing common EAS reactions on this severely deactivated substrate.

Introduction to the Substrate and Electrophilic Aromatic Substitution

This compound, hereafter referred to as FTFA, is a substituted acetophenone with the chemical structure 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone.[2] Its utility in medicinal chemistry is often linked to the trifluoromethyl group's ability to enhance metabolic stability and receptor binding affinity. The process of introducing new functional groups onto its aromatic core is governed by the principles of electrophilic aromatic substitution (EAS).

EAS is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reaction generally proceeds through a two-step mechanism:

-

Formation of the Sigma Complex (Arenium Ion): The nucleophilic π-electrons of the aromatic ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. This step is typically the rate-determining step.

-

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

The substituents already present on the ring profoundly influence both the rate of reaction and the position of the incoming electrophile.[3] In FTFA, the interplay of three powerful electron-withdrawing groups makes for a particularly complex and insightful case study.

Caption: A generalized workflow for electrophilic aromatic substitution.

Analysis of Competing Substituent Effects in FTFA

The reactivity of the FTFA aromatic ring is dictated by the cumulative electronic effects of its three substituents. All three groups are, to varying degrees, electron-withdrawing, rendering the ring significantly less nucleophilic than benzene and thus highly deactivated towards electrophilic attack.[4]

The Acetyl Group (-COCH₃)

The acetyl group is a powerful deactivating group.[5] It withdraws electron density from the ring through two mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atom pulls electron density away from the ring through the sigma bond network.

-

Resonance Effect (-M): The carbonyl group can delocalize the ring's π-electrons onto the oxygen atom, creating positive charges at the ortho and para positions. This strong resonance withdrawal makes the meta position relatively less electron-deficient and thus the preferred site for electrophilic attack.

Consequently, the acetyl group is a strong deactivator and a meta-director .

The Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[6]

-

Inductive Effect (-I): Its effect is almost entirely due to the extreme electronegativity of the three fluorine atoms, which creates a strong dipole that pulls electron density from the ring. This is a powerful inductive effect.[3]

-

Resonance Effect: The -CF₃ group has no significant resonance-donating or withdrawing capability as it lacks lone pairs or π-orbitals that can overlap with the aromatic system.[3]

The powerful -I effect deactivates the entire ring but has the strongest impact on the ortho and para positions, leaving the meta position as the least deactivated site. Therefore, the -CF₃ group is a strong deactivator and a meta-director .[3]

The Fluoro Group (-F)

Halogens, particularly fluorine, present a classic case of competing electronic effects.

-

Inductive Effect (-I): Fluorine is the most electronegative element, so it exerts a strong electron-withdrawing inductive effect, deactivating the ring.[7]

-

Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation increases electron density specifically at the ortho and para positions.[3][7]

For halogens, the inductive effect outweighs the resonance effect, leading to a net deactivation of the ring. However, the resonance donation, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[5][8] Fluorobenzene's overall reactivity is only slightly less than that of benzene, a unique feature among halobenzenes.[9]

Predicting the Regioselectivity of Electrophilic Attack on FTFA

To predict the outcome of an EAS reaction on FTFA, we must consider the combined directing influences of all three substituents on the four available positions for substitution (C-3', C-5', and C-6').

-

Acetyl Group (at C-1'): Directs meta, to positions C-3' and C-5'.

-

Trifluoromethyl Group (at C-2'): Directs meta, to positions C-4' (blocked) and C-6'.

-

Fluoro Group (at C-4'): Directs ortho and para, to positions C-3' and C-5' (ortho) and C-1' (blocked, para).

A "voting" system emerges where each available carbon is influenced by these effects:

-

C-3': Directed by the -COCH₃ group (meta) and the -F group (ortho). However, this position is ortho to the very bulky -CF₃ group, suggesting significant steric hindrance will disfavor attack here.

-

C-5': Directed by the -COCH₃ group (meta) and the -F group (ortho). This position is sterically the most accessible.

-

C-6': Directed only by the -CF₃ group (meta).

Caption: A diagram illustrating the combined directing influences on FTFA.

Key Electrophilic Aromatic Substitution Protocols

The severe deactivation of the FTFA ring necessitates the use of forcing conditions for most EAS reactions. Standard protocols often need to be modified with higher temperatures, longer reaction times, or stronger activating reagents.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid (mixed acid).

-

Predicted Major Product: 1-[4-Fluoro-5-nitro-2-(trifluoromethyl)phenyl]ethanone.

-

Causality of Experimental Choices: Sulfuric acid acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high activation energy of the deactivated ring.

Experimental Protocol: Nitration of FTFA

-

Safety: Conduct the reaction in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves and safety goggles. Mixed acid is extremely corrosive.

-

Reaction Setup: To a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 5.0 mL of concentrated sulfuric acid (98%). Cool the flask to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add 1.0 g of FTFA to the cold sulfuric acid with stirring until fully dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid (70%) to 2.0 mL of concentrated sulfuric acid (98%) in a separate, cooled flask.

-

Reaction: Add the nitrating mixture dropwise to the FTFA solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be slowly raised to room temperature and held for an additional 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto 50 g of crushed ice. The solid product should precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Halogenation (Bromination)

Bromination introduces a bromine (-Br) atom, typically using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).

-

Predicted Major Product: 1-[5-Bromo-4-fluoro-2-(trifluoromethyl)phenyl]ethanone.

-

Causality of Experimental Choices: The Lewis acid catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺ character) required to react with the electron-poor aromatic ring.

Experimental Protocol: Bromination of FTFA

-

Safety: Bromine is highly toxic and corrosive. Handle it exclusively in a chemical fume hood.

-

Reaction Setup: In a dry flask protected from moisture, dissolve 1.0 g of FTFA in 10 mL of a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous FeBr₃ (approx. 0.1 g).

-

Reagent Addition: Slowly add a solution of 0.8 g (0.26 mL) of liquid bromine in 2 mL of the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. Gentle heating (40-50°C) may be required to drive the reaction to completion. Monitor by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture and quench by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess bromine.

-

Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Friedel-Crafts Reactions

The Friedel-Crafts acylation and alkylation are cornerstone EAS reactions for forming C-C bonds.[10][11] However, they are subject to a critical limitation: they fail on aromatic rings bearing strongly deactivating groups. [10][12]

-

Predicted Outcome for FTFA: No reaction.

-

Causality: The acetyl and trifluoromethyl groups deactivate the ring to such an extent that it is less nucleophilic than the product-catalyst complex. The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the non-bonding electrons on the oxygen of the acetyl group, adding further deactivation and effectively poisoning the catalyst. Therefore, attempting a Friedel-Crafts reaction on FTFA is not a viable synthetic strategy.

Data Summary Table

| Reaction Type | Reagents | Predicted Major Product Position | Likelihood of Success | Key Considerations |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | C-5' | High | Requires forcing conditions (controlled heating may be needed). |

| Halogenation | Br₂ / FeBr₃ | C-5' | High | Requires a Lewis acid catalyst and potentially elevated temperatures. |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | C-5' | Moderate | Very harsh conditions required; risk of side reactions/degradation. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N/A | Extremely Low | Fails due to severe ring deactivation and catalyst poisoning.[10] |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | N/A | Extremely Low | Fails due to severe ring deactivation. |

Conclusion

The electrophilic aromatic substitution of this compound is a challenging but predictable process governed by the powerful and competing electronic effects of its substituents. The combined influence of the acetyl, trifluoromethyl, and fluoro groups leads to severe deactivation of the aromatic ring, necessitating harsh reaction conditions for successful substitution. A comprehensive analysis of the directing effects strongly indicates that electrophilic attack will occur preferentially at the C-5' position, which is directed by two of the three groups and is the most sterically accessible site. While reactions like nitration and halogenation can be achieved with appropriate protocols, Friedel-Crafts reactions are fundamentally incompatible with this substrate. This guide provides researchers and drug development professionals with the foundational knowledge required to rationally design synthetic routes involving the functionalization of this important chemical intermediate.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

-

JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

ResearchGate. (2025). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. Retrieved from [Link]

-

Wiley Online Library. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]

- Google Patents. (n.d.). DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation.

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantities of 4′-(trifluoromethyl)acetophenone (S) consumed.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. Retrieved from [Link]

-

University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from [Link]

Sources

- 1. This compound CAS#: 208173-21-1 [m.chemicalbook.com]

- 2. This compound | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 4'-Fluoro-2'-(trifluoromethyl)acetophenone for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of 4'-Fluoro-2'-(trifluoromethyl)acetophenone, a critical chemical intermediate. We will explore its fundamental properties, synthesis methodologies, key chemical reactions, and its significant role in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and theoretically grounded understanding of this versatile building block.

Introduction: The Strategic Importance of Fluorinated Acetophenones

This compound (CAS No. 208173-21-1) is a substituted aromatic ketone that has garnered significant interest in synthetic chemistry. Its value lies in the unique combination of a reactive ketone functional group and a phenyl ring substituted with two electronically distinct fluorine-containing moieties: a single fluorine atom and a trifluoromethyl (CF3) group.

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern drug design.[1] These modifications can profoundly influence a compound's physicochemical and pharmacokinetic properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[2]

-

Lipophilicity: The CF3 group significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[2]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets like enzymes and receptors, potentially increasing potency.[2]

Consequently, this compound serves as a pivotal starting material for synthesizing a wide range of more complex molecules, from active pharmaceutical ingredients (APIs) to advanced agrochemicals.[2][3]

Physicochemical Properties and Spectroscopic Data

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone | [3][4] |

| CAS Number | 208173-21-1 | [3][5] |

| Molecular Formula | C₉H₆F₄O | [3][4] |

| Molecular Weight | 206.14 g/mol | [3][4] |

| Appearance | Colorless liquid or crystalline solid | [6] |

| Solubility | Soluble in common organic solvents (e.g., ethers, alcohols, ketones) | [6] |

Spectroscopic data is crucial for identity confirmation and quality control. Comprehensive datasets, including FTIR, ATR-IR, GC-MS, and Raman spectra for this compound, are publicly available through databases such as PubChem and SpectraBase, often contributed by suppliers like Alfa Aesar.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through well-established aromatic chemistry principles. The two most prevalent methods are Friedel-Crafts acylation and Grignard reagent-based synthesis.

Common Synthetic Routes

A. Friedel-Crafts Acylation This is a classic electrophilic aromatic substitution reaction. The synthesis starts with 1-fluoro-3-(trifluoromethyl)benzene.[3] The acetyl group is introduced using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Causality of Reagents: The Lewis acid is essential as it coordinates with the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. A stoichiometric amount of the catalyst is often necessary because the product ketone can also form a complex with the Lewis acid.[3]

-

Regioselectivity: The directing effects of the existing substituents determine the position of the incoming acetyl group. The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a meta-director. Their combined influence guides the acylation to the desired position.[3]

B. Grignard Reagent-based Synthesis An alternative nucleophilic pathway involves the use of an organometallic reagent. This route begins with the preparation of a Grignard reagent from 1-bromo-4-fluoro-2-(trifluoromethyl)benzene.[3]

Workflow: Primary Synthetic Pathways

Caption: Major synthetic routes to this compound.

Protocol Example: Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles. Researchers must adapt it based on laboratory conditions and scale, always preceded by a thorough risk assessment.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0°C.

-

Aromatic Addition: Add 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq.) dropwise, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Key Chemical Transformations

The ketone moiety is a versatile functional handle for further molecular elaboration. A primary transformation is its reduction to the corresponding secondary alcohol.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be readily reduced to form 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol.[3] This alcohol is itself a valuable intermediate for subsequent reactions, such as esterification or nucleophilic substitution.

-

Choice of Reagents: Standard laboratory reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective.[3] NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents like methanol or ethanol, making it a safer and more convenient choice for standard laboratory operations. LiAlH₄ is a much stronger reducing agent and requires anhydrous conditions and careful handling.

Experimental Protocol: Sodium Borohydride Reduction

-

Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. The portion-wise addition is a critical control measure to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis confirms the complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding water or dilute HCl to neutralize excess NaBH₄.

-

Purification: Remove the bulk of the solvent under reduced pressure. Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alcohol product, which can be further purified if necessary.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 4'-Fluoro-3'-(trifluoromethyl)acetophenone [myskinrecipes.com]

- 3. This compound | 208173-21-1 | Benchchem [benchchem.com]

- 4. This compound | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 208173-21-1 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

Methodological & Application

Application Note: Friedel-Crafts Acylation Strategies for Acetophenone Derivatives

Abstract & Strategic Overview

The synthesis of acetophenone derivatives via Friedel-Crafts acylation is a cornerstone reaction in pharmaceutical manufacturing, serving as the primary entry point for aryl-propionic acid NSAIDs (e.g., Ibuprofen) and various agrochemicals. However, the "textbook" understanding of this reaction often fails to address its most critical industrial bottleneck: product inhibition .

Unlike Friedel-Crafts alkylation, which is truly catalytic, traditional acylation requires stoichiometric quantities of Lewis acid (typically

-

The Gold Standard (Homogeneous): A robust AlCl₃-mediated protocol optimized for maximum yield and scale-up safety.

-

The Green Alternative (Heterogeneous): A Zeolite H-Beta protocol focusing on shape selectivity (para-isomer) and catalyst regeneration.

Mechanistic Insight: The Stoichiometry Trap

To optimize this reaction, one must understand that the Lewis acid plays two roles: generating the electrophile and stabilizing the product.

The Acylium Pathway & Product Complexation

The reaction proceeds via the formation of a resonance-stabilized acylium ion.[2] The critical failure point in many protocols is the under-estimation of catalyst load. The oxygen of the product acetophenone possesses lone pairs that bind the aluminum center more tightly than the starting acyl chloride.

Figure 1: The mechanistic pathway highlighting the "Dead End" product complex which necessitates stoichiometric catalyst loading and destructive aqueous workup.

Protocol A: Homogeneous AlCl₃ Mediated Synthesis

Target: 4-Methoxyacetophenone (via Anisole) Application: High-yield synthesis where waste disposal is managed.

Reagents & Equipment[1][3][4][5][6][7]

-

Substrate: Anisole (Dry, 50 mmol)

-

Acylating Agent: Acetyl Chloride (55 mmol, 1.1 equiv)

-

Catalyst: Anhydrous AlCl₃ (60 mmol, 1.2 equiv) — Must be free-flowing powder, yellow/grey. White powder often indicates hydrolysis.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Safety: Trap HCl gas evolved.

Step-by-Step Procedure

-

Catalyst Suspension: In a flame-dried 250 mL 3-neck flask under N₂, suspend AlCl₃ (8.0 g) in 30 mL dry DCM. Cool to 0°C.[3]

-